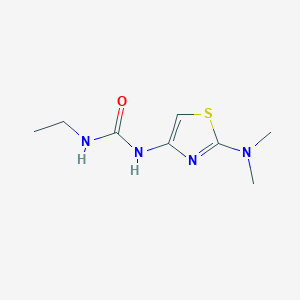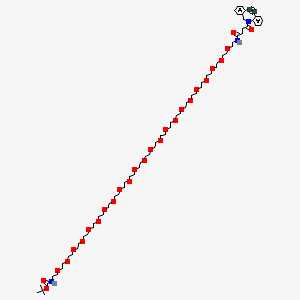
DBCO-PEG23-NH-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG23-NH-Boc is a long-chain click chemistry reagent. It contains a dibenzocyclooctyne (DBCO) functional group attached to the end of a polyethylene glycol (PEG) chain, and a tert-butoxycarbonyl (Boc)-protected amino group at the other end. The DBCO group is known for its ability to react with azides through copper-free click chemistry, forming stable triazole linkages. The Boc protecting group can be deprotected under acidic conditions to free the amine. The hydrophilic PEG linker increases the water solubility of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG23-NH-Boc involves several steps:
PEGylation: The PEG chain is synthesized by polymerizing ethylene oxide.
Functionalization: The PEG chain is functionalized with a DBCO group at one end and a Boc-protected amino group at the other end. This involves the reaction of PEG with DBCO and Boc-protected amine under specific conditions.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity (≥98%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce PEG.
Functionalization: Large-scale functionalization of PEG with DBCO and Boc-protected amine.
Purification: Industrial purification techniques such as large-scale chromatography or crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG23-NH-Boc undergoes several types of chemical reactions:
Click Chemistry: The DBCO group reacts with azides through copper-free click chemistry, forming stable triazole linkages
Deprotection: The Boc protecting group can be removed under acidic conditions to free the amine
Common Reagents and Conditions
Azides: React with the DBCO group under mild conditions to form triazole linkages.
Acids: Used to deprotect the Boc group, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Triazole Linkages: Formed from the reaction of DBCO with azides.
Free Amine: Formed from the deprotection of the Boc group.
Scientific Research Applications
DBCO-PEG23-NH-Boc has a wide range of applications in scientific research:
Chemistry: Used in click chemistry reactions to form stable triazole linkages
Biology: Used for bioconjugation and labeling of biomolecules such as proteins and antibodies.
Medicine: Used in drug delivery systems to modify drug carriers or nanoparticles.
Industry: Used in the development of new materials and surface modifications.
Mechanism of Action
The mechanism of action of DBCO-PEG23-NH-Boc involves:
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-NH-Boc: Similar structure but with a shorter PEG chain.
DBCO-PEG12-NH-Boc: Similar structure but with a medium-length PEG chain.
DBCO-PEG24-NH-Boc: Similar structure but with a slightly longer PEG chain.
Uniqueness
DBCO-PEG23-NH-Boc is unique due to its long PEG chain, which provides increased water solubility and biocompatibility compared to shorter PEG chains. The combination of DBCO and Boc groups allows for versatile applications in click chemistry and bioconjugation .
Properties
Molecular Formula |
C72H121N3O27 |
|---|---|
Molecular Weight |
1460.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C72H121N3O27/c1-72(2,3)102-71(78)74-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-55-98-57-59-100-61-63-101-62-60-99-58-56-97-54-52-95-50-48-93-46-44-91-42-40-89-38-36-87-34-32-85-30-28-83-26-24-81-22-20-79-18-16-73-69(76)14-15-70(77)75-64-67-10-5-4-8-65(67)12-13-66-9-6-7-11-68(66)75/h4-11H,14-64H2,1-3H3,(H,73,76)(H,74,78) |
InChI Key |
OZBQVWBGBAGGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
![4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13715880.png)
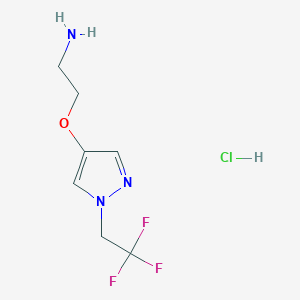
![3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)
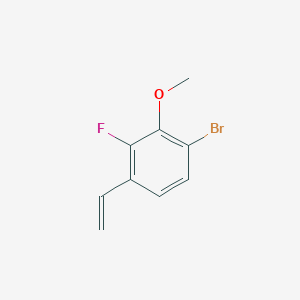
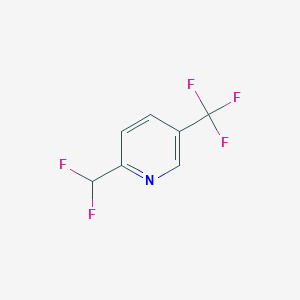
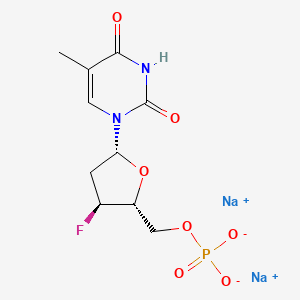
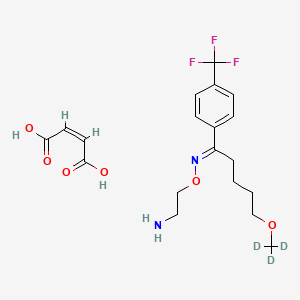
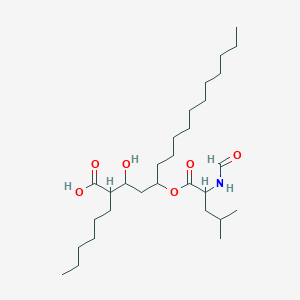

![3-[5-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13715932.png)
![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13715933.png)

